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Compound of Interest

Compound Name: Ethyl nonadecanoate

Cat. No.: B101110 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl nonadecanoate is a fatty acid ethyl ester. As a long-chain ester, its structural elucidation

is crucial for quality control in various industries, including biofuels, cosmetics, and

pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical

technique for the unambiguous structural confirmation of such molecules. This document

provides a detailed protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of ethyl
nonadecanoate, along with reference chemical shift data.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for

ethyl nonadecanoate, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data for Ethyl Nonadecanoate in CDCl₃.[1]
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Assignment Chemical Shift (ppm) Multiplicity

-O-CH₂-CH₃ 4.118 Quartet

-CO-CH₂-CH₂- 2.27 Triplet

-CO-CH₂-CH₂- 1.61 Multiplet

-(CH₂)₁₅- 1.26 - 1.25 Multiplet

-CH₂-CH₃ 1.25 Triplet

-(CH₂)₁₅-CH₃ 0.88 Triplet

Table 2: ¹³C NMR Chemical Shift Data for Ethyl Nonadecanoate in CDCl₃.[1]

Assignment Chemical Shift (ppm)

C=O 173.85

-O-CH₂-CH₃ 60.13

-CO-CH₂-CH₂- 34.43

-CH₂-(CH₂)₁₅-CH₃ 32.02

-(CH₂)₁₅- 29.78 - 29.23

-CO-CH₂-CH₂- 25.06

-CH₂-CH₃ (long chain) 22.76

-O-CH₂-CH₃ 14.28

-(CH₂)₁₅-CH₃ 14.14

Experimental Protocols
This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a

sample like ethyl nonadecanoate.

1. Sample Preparation
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Sample Weighing: Accurately weigh approximately 5-10 mg of ethyl nonadecanoate directly

into an NMR tube.

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard to the NMR tube.

Dissolution: Cap the NMR tube and vortex or gently agitate it until the sample is completely

dissolved. Ensure the final solution is clear and free of any particulate matter.

Transfer: The final volume of the solution in the NMR tube should be sufficient to cover the

detection coils, typically a height of about 4-5 cm.[2]

2. NMR Spectrometer Setup

Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer is suitable for this

analysis.

Insertion: Insert the NMR tube into the spectrometer's spinner turbine and carefully place it

into the magnet.

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃

solvent. Perform automated or manual shimming of the magnetic field to achieve a

homogeneous field, which is critical for obtaining sharp, well-resolved peaks.

3. Data Acquisition

¹H NMR Acquisition Parameters:

Pulse Angle: 30-45 degrees

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16 scans are typically sufficient.[2]

Spectral Width: 0-12 ppm
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¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-

to-noise ratio.

Spectral Width: 0-200 ppm

4. Data Processing

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to

convert the time-domain data into the frequency-domain spectrum.

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive,

absorptive Lorentzian shape.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

Referencing: Calibrate the chemical shift scale using the TMS internal standard peak at 0.00

ppm for both ¹H and ¹³C spectra. For the ¹³C spectrum, the residual CDCl₃ solvent peak at

77.16 ppm can also be used as a reference.[3]

Integration: For the ¹H spectrum, integrate the peaks to determine the relative ratios of the

different types of protons.

Peak Picking: Identify and label the chemical shifts of all significant peaks in both spectra.

Visualization
The following diagram illustrates the general workflow for an NMR experiment, from sample

preparation to final data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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